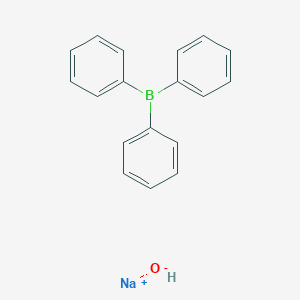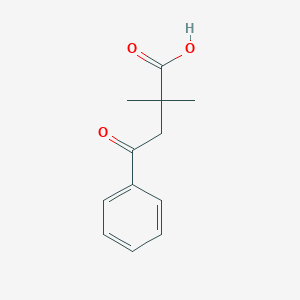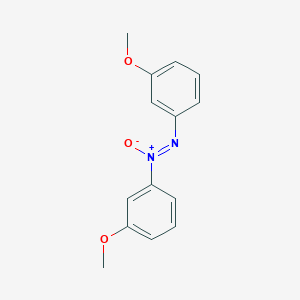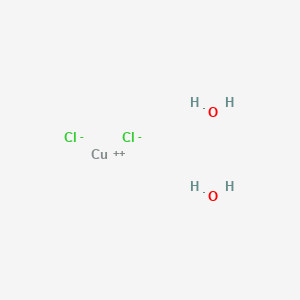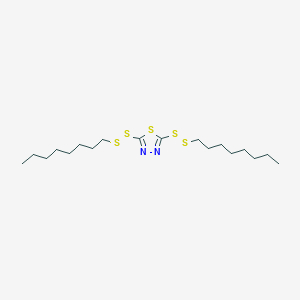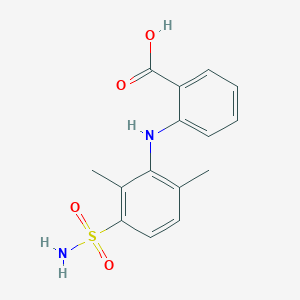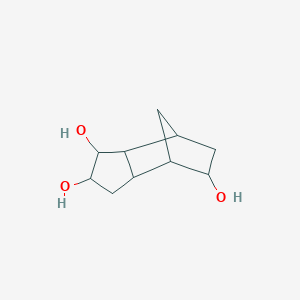
Octahydro-4,7-methano-1H-indene-1,2,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-4,7-methano-1H-indene-1,2,5-triol, also known as Octahydro-1H-indene-1,2,5-triol, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a bicyclic alcohol that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development. In
Mécanisme D'action
The mechanism of action of Octahydro-4,7-methano-1H-indene-1,2,5-triol is not fully understood. However, it has been suggested that the compound exerts its biological activities by modulating various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. It has also been reported to activate the Nrf2/ARE pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
Octahydro-4,7-methano-1H-indene-1,2,5-triol has been found to exhibit various biochemical and physiological effects. It has been reported to possess antioxidant activity, which can help prevent oxidative damage to cells and tissues. It has also been found to exhibit anti-inflammatory activity, which can help reduce inflammation and swelling. Additionally, it has been reported to have neuroprotective effects, which can help protect the brain from damage caused by various neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Octahydro-4,7-methano-1H-indene-1,2,5-triol is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, the compound has been found to exhibit various biological activities, making it a promising candidate for drug development. However, one of the main limitations of Octahydro-4,7-methano-1H-indene-1,2,5-triol is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of Octahydro-4,7-methano-1H-indene-1,2,5-triol. One potential direction is the development of novel drug delivery systems that can improve the solubility and bioavailability of the compound. Additionally, further research is needed to fully understand the mechanism of action of Octahydro-4,7-methano-1H-indene-1,2,5-triol and its potential therapeutic applications in various diseases. Finally, the compound's safety and toxicity profile should be thoroughly investigated to ensure its suitability for clinical use.
In conclusion, Octahydro-4,7-methano-1H-indene-1,2,5-triol is a promising compound that exhibits various biochemical and physiological effects. Its potential therapeutic applications make it a promising candidate for drug development, and further research is needed to fully understand its mechanism of action and potential clinical applications.
Méthodes De Synthèse
The synthesis of Octahydro-4,7-methano-1H-indene-1,2,5-triol involves the reduction of quinone with sodium borohydride in the presence of a catalyst. This method is relatively simple and has been reported to yield high purity and yield of the compound.
Applications De Recherche Scientifique
Octahydro-4,7-methano-1H-indene-1,2,5-triol has been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. These properties make it a promising candidate for the development of drugs for the treatment of various diseases, including neurodegenerative diseases, cancer, and diabetes.
Propriétés
Numéro CAS |
13318-18-8 |
|---|---|
Nom du produit |
Octahydro-4,7-methano-1H-indene-1,2,5-triol |
Formule moléculaire |
C10H16O3 |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
tricyclo[5.2.1.02,6]decane-3,4,8-triol |
InChI |
InChI=1S/C10H16O3/c11-7-2-4-1-5(7)6-3-8(12)10(13)9(4)6/h4-13H,1-3H2 |
Clé InChI |
RWQFKYRYAQYIQR-UHFFFAOYSA-N |
SMILES |
C1C2CC(C1C3C2C(C(C3)O)O)O |
SMILES canonique |
C1C2CC(C1C3C2C(C(C3)O)O)O |
Autres numéros CAS |
13318-18-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








